molecular formula C34H27N5O B10882966 7-benzyl-2-(4-methoxybenzyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-benzyl-2-(4-methoxybenzyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10882966
M. Wt: 521.6 g/mol
InChI Key: GTVNPKAYHBSGSP-UHFFFAOYSA-N
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Description

4-[(7-BENZYL-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]PHENYL METHYL ETHER is a complex organic compound featuring a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.

Preparation Methods

The synthesis of 4-[(7-BENZYL-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]PHENYL METHYL ETHER involves multiple stepsThe reaction conditions often involve the use of solid alumina and room temperature for cross-coupling reactions, followed by cyclization steps catalyzed by bases such as Cs2CO3 in DMSO . Industrial production methods would likely optimize these steps for scalability and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-[(7-BENZYL-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells. The molecular docking simulations have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit CDK2 inhibitory activity but differ in their substituent groups and overall structure. The unique combination of benzyl and phenyl groups in 4-[(7-BENZYL-8,9-DIPHENYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]PHENYL METHYL ETHER enhances its cytotoxic activity and specificity .

Properties

Molecular Formula

C34H27N5O

Molecular Weight

521.6 g/mol

IUPAC Name

10-benzyl-4-[(4-methoxyphenyl)methyl]-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C34H27N5O/c1-40-28-19-17-24(18-20-28)21-29-36-34-31-30(26-13-7-3-8-14-26)32(27-15-9-4-10-16-27)38(22-25-11-5-2-6-12-25)33(31)35-23-39(34)37-29/h2-20,23H,21-22H2,1H3

InChI Key

GTVNPKAYHBSGSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C=NC4=C(C3=N2)C(=C(N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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